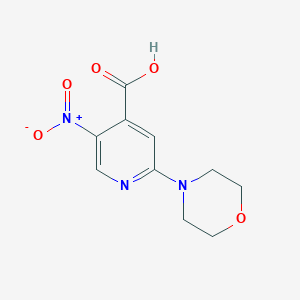

2-Morpholino-5-nitroisonicotinic acid

Description

BenchChem offers high-quality 2-Morpholino-5-nitroisonicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Morpholino-5-nitroisonicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-morpholin-4-yl-5-nitropyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O5/c14-10(15)7-5-9(11-6-8(7)13(16)17)12-1-3-18-4-2-12/h5-6H,1-4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXADNYXYAPXCSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=C(C(=C2)C(=O)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-Morpholino-5-nitroisonicotinic acid CAS number and IUPAC name"

An In-Depth Technical Guide to 2-Morpholino-5-nitroisonicotinic Acid: Synthesis, Properties, and Therapeutic Potential

Introduction: Unveiling a Novel Chemical Entity

In the landscape of medicinal chemistry and drug discovery, the strategic combination of well-established pharmacophores can lead to novel molecular entities with unique therapeutic potential. This guide focuses on one such compound: 2-Morpholino-5-nitroisonicotinic acid . A thorough review of the scientific literature and chemical databases indicates that this compound is not widely reported, suggesting its status as a novel or underexplored molecule.

This guide, therefore, serves as a forward-looking technical whitepaper. It is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview based on established chemical principles and data from analogous structures. We will delve into the compound's identity, propose a robust synthetic pathway, predict its physicochemical properties, and explore its potential therapeutic applications, grounded in the well-documented roles of its constituent moieties: the isonicotinic acid core, the versatile morpholine ring, and the electronically significant nitro group.

The isonicotinic acid scaffold is a pyridine-4-carboxylic acid, a structural motif present in numerous biologically active compounds, including the anti-tubercular drug isoniazid[1][2]. The morpholine heterocycle is a privileged structure in medicinal chemistry, often incorporated to enhance aqueous solubility, improve metabolic stability, and introduce favorable interactions with biological targets[3][4]. Its presence is a hallmark of many approved drugs[5]. The nitro group , while sometimes associated with toxicity, is a critical pharmacophore in several therapeutics. Its strong electron-withdrawing nature and potential for bioreductive activation under hypoxic conditions make it a valuable component in the design of targeted therapies, particularly in oncology and infectious diseases[6][7][8].

By combining these three components, 2-Morpholino-5-nitroisonicotinic acid emerges as a compound of significant interest, meriting a detailed exploration of its chemical nature and potential utility.

Chemical Identity and Predicted Physicochemical Properties

Given the compound's apparent novelty, a confirmed CAS number is not available in public databases. However, based on systematic nomenclature rules, its chemical identity can be precisely defined.

-

Systematic IUPAC Name: 2-(Morpholin-4-yl)-5-nitropyridine-4-carboxylic acid

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing its solubility, permeability, and interaction with molecular targets. The following table summarizes the predicted properties for 2-Morpholino-5-nitroisonicotinic acid, derived from computational models and comparison with structurally related molecules.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₁₀H₁₁N₃O₅ | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 253.21 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties; generally favorable if <500 Da. |

| pKa (acidic) | ~3.5 - 4.5 | The acidity of the carboxylic acid group affects its ionization state at physiological pH, influencing solubility and receptor binding. |

| pKa (basic) | ~2.0 - 3.0 | The basicity of the morpholine nitrogen (protonated form) is relatively low due to the electron-withdrawing effects of the ring. |

| Calculated LogP | ~0.5 - 1.5 | Predicts the lipophilicity of the molecule, which is crucial for membrane permeability and oral bioavailability. |

| Topological Polar Surface Area (TPSA) | ~105 Ų | Estimates the surface area occupied by polar atoms, correlating with transport properties and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | The capacity to donate hydrogen bonds influences solubility and interactions with biological targets. |

| Hydrogen Bond Acceptors | 6 (from oxygens and nitrogens) | The capacity to accept hydrogen bonds is critical for solubility and forming stable complexes with biological macromolecules. |

Proposed Synthetic Pathway

The synthesis of 2-Morpholino-5-nitroisonicotinic acid can be plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and reliable method in heterocyclic chemistry involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile[9]. In this case, the electron-deficient pyridine ring, further activated by the presence of a nitro group, is the substrate, and morpholine is the nucleophile.

A logical precursor for this synthesis is 2-chloro-5-nitroisonicotinic acid . The chlorine atom at the 2-position is highly activated towards nucleophilic attack by both the ring nitrogen and the para-nitro group. The synthesis of this precursor itself can be achieved from commercially available starting materials[10].

The proposed two-step synthesis is outlined below:

Caption: Proposed two-step synthesis of 2-Morpholino-5-nitroisonicotinic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-5-nitroisonicotinic acid

This protocol is adapted from established procedures for the nitration of pyridine derivatives[10].

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (e.g., 50 mL). Cool the flask to 0°C in an ice-salt bath.

-

Addition of Starting Material: Slowly add 2-chloroisonicotinic acid (e.g., 0.1 mol) to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10°C.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (e.g., 0.11 mol) and concentrated sulfuric acid (e.g., 20 mL) in the dropping funnel. Add this mixture dropwise to the reaction flask over 1-2 hours, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours to ensure complete reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice (e.g., 500 g). The product will precipitate as a solid.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water to remove residual acid, and dry under vacuum. The crude product can be recrystallized from a suitable solvent like ethanol/water to yield pure 2-chloro-5-nitroisonicotinic acid.

Step 2: Synthesis of 2-Morpholino-5-nitroisonicotinic acid

This SNAr protocol is based on similar reactions of chloronitropyridines with amines[11].

-

Reaction Setup: To a round-bottom flask, add 2-chloro-5-nitroisonicotinic acid (e.g., 1 equivalent), a suitable solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), and a base like potassium carbonate (K₂CO₃, e.g., 2.5 equivalents).

-

Addition of Nucleophile: Add morpholine (e.g., 1.2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-8 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water. Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to a pH of ~4-5. This will protonate the carboxylate and precipitate the product.

-

Purification: Filter the resulting solid, wash with water, and dry. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or acetonitrile) to afford the final compound, 2-Morpholino-5-nitroisonicotinic acid.

Scientific Rationale and Potential Therapeutic Applications

The unique combination of the morpholine, nitro, and isonicotinic acid moieties suggests several promising avenues for therapeutic application. The rationale for these applications is built upon the established roles of each component in medicinal chemistry.

The Morpholine Moiety: A "Privileged" Pharmacophore

The morpholine ring is widely regarded as a "privileged" structure in drug design due to its beneficial properties[3]:

-

Improved Physicochemical Properties: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to other cyclic amines. This is a critical factor for achieving good bioavailability.

-

Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can enhance the in vivo half-life of a drug.

-

Favorable Conformation: The chair conformation of the morpholine ring provides a rigid scaffold that can orient other functional groups for optimal interaction with a biological target[12].

-

Biological Activity: Morpholine derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects[5][13].

The Nitroaromatic Moiety: A Tool for Targeted Therapy

The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. In a therapeutic context, it offers several advantages[6][14]:

-

Pharmacophore: The nitro group itself can be a key part of the pharmacophore, forming critical interactions with the target protein.

-

Prodrug Strategy: Nitroaromatic compounds can act as prodrugs that are activated under specific physiological conditions. A particularly important application is in the development of hypoxia-activated prodrugs (HAPs) for cancer therapy[7][8]. In the low-oxygen environment of solid tumors, nitroreductase enzymes can reduce the nitro group to cytotoxic species like nitroso, hydroxylamino, and amino derivatives, leading to localized cell death.

The proposed mechanism for the bioreductive activation of 2-Morpholino-5-nitroisonicotinic acid in a hypoxic environment is depicted below.

Caption: Hypothesized bioreductive activation pathway in hypoxic tumor cells.

Potential Applications

-

Oncology: As a potential hypoxia-activated prodrug, this compound could be investigated for the treatment of solid tumors. The morpholine group could enhance solubility and delivery to the tumor site, while the nitro group would be selectively activated in the hypoxic tumor core.

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents (e.g., nitrofurantoin, metronidazole). The mechanism often involves the reduction of the nitro group by microbial enzymes to generate reactive radical species that damage microbial DNA and proteins. The morpholino-nitro-isonicotinic acid scaffold could be explored for activity against various bacterial and parasitic pathogens.

-

Enzyme Inhibition: The specific arrangement of functional groups could make this molecule an effective inhibitor of various enzymes. For instance, many kinase inhibitors incorporate a morpholine moiety[4]. The isonicotinic acid part could chelate metal ions in the active site of metalloenzymes.

Conclusion and Future Directions

2-Morpholino-5-nitroisonicotinic acid stands out as a novel chemical entity with significant potential for applications in drug discovery. While experimental data on this specific molecule is lacking, a comprehensive analysis of its constituent parts allows for the rational design of its synthesis and the formulation of clear hypotheses regarding its properties and biological activity.

The proposed synthetic route via nucleophilic aromatic substitution is robust and based on well-established chemical transformations. The predicted physicochemical properties suggest that the compound is likely to have favorable drug-like characteristics. The combination of a solubility-enhancing morpholine group with a bioreducible nitro group on an isonicotinic acid scaffold makes it a particularly attractive candidate for development as a hypoxia-activated anticancer agent or as a novel antimicrobial.

Future research should focus on the following key areas:

-

Synthesis and Characterization: The successful synthesis and unambiguous structural characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, X-ray crystallography).

-

Physicochemical Profiling: Experimental determination of key properties such as solubility, pKa, and LogP to validate the predicted values.

-

In Vitro Biological Evaluation: Screening the compound for anticancer activity against a panel of cancer cell lines under both normoxic and hypoxic conditions, as well as for antimicrobial activity against relevant pathogens.

-

Mechanism of Action Studies: Investigating the bioreductive metabolism of the compound by nitroreductase enzymes and identifying its molecular targets.

This in-depth guide provides a solid foundation and a clear roadmap for researchers and scientists interested in exploring the chemistry and therapeutic potential of 2-Morpholino-5-nitroisonicotinic acid.

References

-

Al-Ghorbani, M., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

-

Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

-

Pharmaffiliates. (n.d.). The Role of Nitroaryl Compounds in Pharmaceutical Intermediates. Available at: [Link]

-

Singh, H., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen. Available at: [Link]

-

Tiwari, M., et al. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry, 62(7), 3339-3375. Available at: [Link]

-

Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. ResearchGate. Available at: [Link]

-

ACS Publications. (2019). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. Available at: [Link]

-

Kumar, S., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available at: [Link]

-

Saggioro, F., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2245-2257. Available at: [Link]

-

Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society, 1190-1196. Available at: [Link]

-

PubChem. (n.d.). Isonicotinic Acid. National Institutes of Health. Available at: [Link]

-

ResearchGate. (n.d.). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Available at: [Link]

-

Asati, V., et al. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Morpholine synthesis. Available at: [Link]

-

PrepChem.com. (n.d.). Preparation of 2-chloro-5-nitrobenzoic acid. Available at: [Link]

-

Smith, M. D., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 55(3), 854-858. Available at: [Link]

Sources

- 1. Isonicotinic acid | 55-22-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. svedbergopen.com [svedbergopen.com]

- 7. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. guidechem.com [guidechem.com]

- 11. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

"mechanism of action of morpholino-nitro-aromatic compounds"

This guide provides a deep technical analysis of Morpholino-Nitro-Aromatic compounds , a specialized class of pharmacophores exemplified by next-generation anti-tuberculars (e.g., Benzothiazinones ) and anti-parasitics (e.g., Fexinidazole ).

A Technical Guide to Bioactivation, Covalent Inhibition, and Radical Pharmacodynamics

Executive Summary: The Chemical Synergy

The "Morpholino-Nitro-Aromatic" architecture represents a strategic fusion of two distinct chemical functionalities, each serving a critical role in the drug's lifecycle:

-

The Nitro-Aromatic Warhead (Pharmacodynamics): This is the bioactive core. It acts as a "Trojan horse" prodrug, inert until activated by specific microbial oxidoreductases. Upon activation, it functions either as a suicide inhibitor (forming covalent adducts with enzymes) or a radical generator (causing oxidative DNA damage).

-

The Morpholine Auxiliary (Pharmacokinetics): The morpholine ring is rarely the toxic warhead. Instead, it is engineered to optimize the ADME profile. Unlike its piperidine analogs, the morpholine ether oxygen lowers the basicity of the nitrogen (

), reducing lysosomal trapping while enhancing aqueous solubility and metabolic stability against hepatic CYP450 oxidation.

This guide dissects the two primary Mechanisms of Action (MoA) defined by this class: Type I (Specific Covalent Inhibition) and Type II (Promiscuous Radical Bioactivation) .

Mechanism Type I: Suicide Inhibition (The Benzothiazinone Paradigm)

Exemplar Compounds: BTZ043, PBTZ169 (Macozinone) Target Pathogen: Mycobacterium tuberculosis (Mtb)

In this scenario, the nitro-aromatic compound acts as a highly specific, mechanism-based inhibitor of the enzyme DprE1 (Decaprenylphosphoryl-β-D-ribose 2′-oxidase).[1]

The Target: DprE1

DprE1 is a flavoenzyme (FAD-dependent) essential for the synthesis of Decaprenyl-Phospho-Arabinose (DPA) , a precursor for the mycobacterial cell wall arabinan.[1][2][3][4] Inhibition of DprE1 leads to cell wall lysis and bacterial death.

The Activation Pathway

Unlike standard enzyme inhibitors that bind non-covalently, morpholino-benzothiazinones undergo a catalytic transformation within the enzyme active site.

-

Entry & Binding: The drug enters the DprE1 active site. The morpholine ring aids in positioning the molecule via hydrophobic interactions and hydrogen bonding near the FAD cofactor.

-

Nitro-Reduction (The Trigger): The FAD cofactor of DprE1, usually involved in oxidizing the ribose substrate, instead transfers hydride equivalents to the drug's 8-nitro group .

-

Intermediate Formation: The nitro group (

) is reduced to an extremely reactive nitroso intermediate ( -

Covalent Capture: The electrophilic nitroso group reacts instantly with the thiol group of a conserved cysteine residue (Cys387 in M. tuberculosis).

-

Semimercaptal Adduct: A stable semimercaptal covalent bond is formed between the drug and the enzyme.[5] This irreversibly locks the enzyme in an inactive state.

Critical Insight: This mechanism explains the lack of cross-resistance with other TB drugs. The drug is a "suicide substrate"—the enzyme participates in its own destruction.

Visualization: The DprE1 Suicide Inhibition Pathway

Caption: The suicide inhibition cycle of DprE1 by nitro-benzothiazinones.[3] The enzyme reduces the prodrug to a nitroso species, which then covalently crosslinks the enzyme's active site Cysteine.[5]

Mechanism Type II: Radical Bioactivation (The Nitroimidazole Paradigm)

Exemplar Compounds: Fexinidazole, Metronidazole Target Pathogens: Trypanosoma brucei, Leishmania, Anaerobic Bacteria

Here, the mechanism is less specific to a single protein and relies on the generation of cytotoxic radical species within the pathogen.

The "Futile Cycle" vs. Bioactivation

The selectivity of these drugs for anaerobes/parasites over human cells relies on the difference in redox potential of intracellular transporters.

-

In Human Cells (Aerobic): If the nitro group is reduced to a nitro-radical anion (

) by one-electron reducers (e.g., NADPH:cytochrome P450 reductase), oxygen rapidly re-oxidizes it back to the parent compound ( -

In Parasites (Hypoxic/Anaerobic): Parasites possess Type I Nitroreductases (NTRs) (oxygen-insensitive) that perform a sequential 2-electron reduction .

The Lethal Cascade

-

Step 1: Bioactivation: The Type I NTR reduces the nitro group (

) directly to the nitroso ( -

Step 2: Macromolecular Damage:

-

DNA Fragmentation: The hydroxylamine and subsequent radical metabolites cause strand breaks and helix destabilization.

-

Protein Adducts: Reactive intermediates bind to thiols in proteins, disrupting essential metabolic functions.

-

-

Role of Morpholine in Fexinidazole: In Fexinidazole, the morpholine ring is attached via a methyl linker. It improves blood-brain barrier (BBB) permeability, crucial for treating Stage 2 Human African Trypanosomiasis (sleeping sickness) where parasites invade the CNS.

Visualization: Selective Bioactivation Pathways

Caption: Comparative metabolism.[6] Host cells recycle the drug via a futile oxidative cycle (safe). Parasites reduce it to toxic hydroxylamines (lethal).

Experimental Protocols for Mechanistic Validation

To confirm the mechanism of a novel morpholino-nitro-aromatic compound, the following experimental workflow is required.

Protocol A: ESR Spectroscopy for Radical Detection

Purpose: To detect transient nitro-radical anions.

-

Reagents: Prepare anaerobic microsomal fractions from the target organism (e.g., M. smegmatis or T. brucei lysate).

-

Spin Trap: Add PBN (N-tert-butyl-α-phenylnitrone) or DMPO as a spin trap agent.

-

Incubation: Add the test compound (100 µM) and NADPH (1 mM).

-

Measurement: Transfer to a quartz flat cell and measure X-band Electron Spin Resonance (ESR) spectra.

-

Interpretation: A characteristic triplet-of-doublets signal indicates the trapping of a nitro-radical anion. Absence suggests a direct 2-electron reduction (Type I mechanism) or lack of bioactivation.

Protocol B: Mass Spectrometry for Covalent Adducts (DprE1 Validation)

Purpose: To prove covalent binding to the target enzyme.

-

Enzyme Prep: Purify recombinant DprE1 (Wild Type).

-

Reaction: Incubate DprE1 (10 µM) with the drug (50 µM) and FAD (20 µM) for 1 hour at 37°C.

-

Digestion: Perform tryptic digestion of the protein.

-

LC-MS/MS: Analyze peptides using high-resolution Mass Spectrometry (e.g., Q-TOF).

-

Data Analysis: Search for a mass shift corresponding to the drug's molecular weight (minus oxygen, plus/minus protons depending on the specific chemistry) on the peptide containing Cys387 .

-

Expected Shift (BTZ043): Look for the specific mass of the semimercaptal adduct.

-

Protocol C: Mutant Generation (MIC Shift Assay)

Purpose: To confirm the biological target.

-

Culture: Grow M. tuberculosis on agar plates containing 5x MIC of the compound.

-

Selection: Pick resistant colonies.

-

Sequencing: PCR amplify and sequence the dprE1 gene (or ntr gene for parasites).

-

Validation: A point mutation at Cys387 (e.g., C387S or C387G) that confers high-level resistance confirms the covalent cysteine-binding mechanism.

Comparative Data Summary

| Feature | Benzothiazinones (e.g., BTZ043) | Nitroimidazoles (e.g., Fexinidazole) |

| Primary Target | DprE1 Enzyme (Cell Wall) | DNA / Redox Metabolism |

| Activation Enzyme | DprE1 (Self-activation) | Type I Nitroreductase (NTR) |

| Reactive Species | Nitroso intermediate (-NO) | Hydroxylamine / Radical Anion |

| Binding Type | Covalent (Irreversible) | Non-specific / Radical damage |

| Role of Morpholine | Solubility / PK Optimization | BBB Permeability / PK |

| Oxygen Sensitivity | Low (Specific enzyme pocket) | High (Inhibited by O2 in host) |

References

-

Makarov, V., et al. (2009).[4] "Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis."[4] Science, 324(5928), 801-804. Link

-

Trefzer, C., et al. (2010). "Benzothiazinones: prodrugs that covalently modify the active site cysteine of DprE1."[5] Journal of the American Chemical Society, 132(39), 13663-13665. Link

-

Bahrami, F., et al. (2021). "Fexinidazole: A new drug for the treatment of human African trypanosomiasis." Pharmacological Research, 168, 105587. Link

-

Batt, S. M., et al. (2012). "Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors." Proceedings of the National Academy of Sciences, 109(29), 11354-11359. Link

-

Patterson, S., & Wyllie, S. (2014). "Nitro drugs for the treatment of trypanosomatid diseases: past, present, and future prospects." Trends in Parasitology, 30(6), 289-298. Link

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. infoscience.epfl.ch [infoscience.epfl.ch]

- 3. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Characterization of 2-Morpholino-5-nitroisonicotinic Acid: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-Morpholino-5-nitroisonicotinic acid, a compound of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely available in the public domain, this document, grounded in the principles of spectroscopic interpretation and data from structurally analogous compounds, offers a robust predictive analysis. This guide is intended to assist researchers in the identification, characterization, and quality control of 2-Morpholino-5-nitroisonicotinic acid and its derivatives.

Introduction: The Structural and Chemical Landscape

2-Morpholino-5-nitroisonicotinic acid is a heterocyclic compound featuring a pyridine carboxylic acid backbone, substituted with a morpholine ring at the 2-position and a nitro group at the 5-position. The morpholine moiety is a common pharmacophore known to enhance the pharmacological and pharmacokinetic properties of drug candidates[1]. The nitro group, a strong electron-withdrawing group, significantly influences the electronic environment of the pyridine ring, which in turn affects its spectroscopic properties. Understanding the interplay of these functional groups is paramount for accurate spectral interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-Morpholino-5-nitroisonicotinic acid. These predictions are based on established chemical shift and absorption frequency ranges for the constituent functional groups and data from related molecules such as 2-morpholine-5-nitroaniline[2], 5-nitro-2-pyridinecarboxylic acid[3], and various morpholine-containing compounds[1][4].

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for 2-Morpholino-5-nitroisonicotinic acid (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Rationale |

| ~13.0 - 14.0 | broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will appear as a broad singlet that can exchange with D₂O. |

| ~8.8 - 9.0 | singlet | 1H | H-6 (Pyridine) | The proton at the 6-position is adjacent to the electron-withdrawing nitro group and the ring nitrogen, leading to a significant downfield shift. |

| ~8.3 - 8.5 | singlet | 1H | H-3 (Pyridine) | The proton at the 3-position is also influenced by the ring nitrogen and the distant nitro group, appearing downfield. |

| ~3.7 - 3.9 | triplet | 4H | O-(CH₂)₂ (Morpholine) | The methylene protons adjacent to the oxygen atom in the morpholine ring are expected to be deshielded compared to those next to the nitrogen. |

| ~3.4 - 3.6 | triplet | 4H | N-(CH₂)₂ (Morpholine) | The methylene protons adjacent to the nitrogen atom of the morpholine ring. |

Table 2: Predicted ¹³C NMR Data for 2-Morpholino-5-nitroisonicotinic acid (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 168 | C=O (Carboxylic Acid) | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |

| ~155 - 158 | C-2 (Pyridine) | The carbon atom attached to the morpholino group will be significantly deshielded. |

| ~148 - 151 | C-4 (Pyridine) | The carbon bearing the carboxylic acid group. |

| ~142 - 145 | C-5 (Pyridine) | The carbon attached to the nitro group will be deshielded due to its electron-withdrawing nature. |

| ~138 - 141 | C-6 (Pyridine) | The carbon atom adjacent to the ring nitrogen and the nitro group. |

| ~108 - 112 | C-3 (Pyridine) | This carbon is expected to be the most upfield of the pyridine ring carbons. |

| ~66 - 68 | O-(CH₂)₂ (Morpholine) | The carbons adjacent to the oxygen in the morpholine ring. |

| ~45 - 48 | N-(CH₂)₂ (Morpholine) | The carbons adjacent to the nitrogen in the morpholine ring. |

Predicted Infrared (IR) Spectral Data

Table 3: Predicted IR Absorption Bands for 2-Morpholino-5-nitroisonicotinic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) | The characteristic broad absorption of a hydrogen-bonded carboxylic acid hydroxyl group. |

| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid) | The carbonyl stretch of the carboxylic acid is a prominent and sharp peak. |

| ~1580-1610 | Medium-Strong | C=C and C=N stretch (Pyridine ring) | Aromatic ring stretching vibrations. |

| ~1510-1550 & ~1340-1360 | Strong | Asymmetric and Symmetric NO₂ stretch | The two characteristic strong absorptions of the nitro group. |

| ~1200-1300 | Medium | C-N stretch (Aryl-N) | Stretching vibration of the bond between the pyridine ring and the morpholine nitrogen. |

| ~1110-1130 | Strong | C-O-C stretch (Morpholine) | The ether linkage within the morpholine ring gives a strong, characteristic absorption. |

Predicted Mass Spectrometry Data

For mass spectral analysis, Electrospray Ionization (ESI) would be a suitable technique.

-

Positive Ion Mode (ESI+): The expected protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound plus the mass of a proton.

-

Molecular Formula: C₁₀H₁₁N₃O₅

-

Molecular Weight: 253.21 g/mol

-

Expected [M+H]⁺: m/z 254.07

-

-

Negative Ion Mode (ESI-): The expected deprotonated molecule [M-H]⁻ would have an m/z corresponding to the molecular weight of the compound minus the mass of a proton.

-

Expected [M-H]⁻: m/z 252.06

-

-

Fragmentation: Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the nitro group (-NO₂, 46 Da), and fragmentation of the morpholine ring.

Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for 2-Morpholino-5-nitroisonicotinic acid. These protocols are designed to be self-validating and are based on standard practices in analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2-Morpholino-5-nitroisonicotinic acid.

-

Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and for its high boiling point, which minimizes evaporation.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. A spectral width of 16 ppm and a relaxation delay of 2 seconds are recommended starting points.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2-5 seconds are typically sufficient.

-

(Optional) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Protocol:

-

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of the solid 2-Morpholino-5-nitroisonicotinic acid powder onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

-

Process the resulting spectrum by performing a background subtraction.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of 2-Morpholino-5-nitroisonicotinic acid (~1 mg/mL) in a suitable solvent such as methanol or a mixture of methanol and water.

-

Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

-

-

LC-MS Analysis:

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. For direct infusion, the sample solution is delivered to the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Set the ESI source to operate in both positive and negative ion modes to acquire a full mass spectrum.

-

Typical ESI source parameters to optimize include capillary voltage, cone voltage, and desolvation gas flow and temperature.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID).

-

Visualizing the Workflow

The following diagrams illustrate the general workflows for the spectroscopic analysis of 2-Morpholino-5-nitroisonicotinic acid.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

Conclusion

The structural elucidation of novel or synthesized compounds is a cornerstone of chemical research and development. This guide provides a detailed, albeit predictive, spectroscopic roadmap for 2-Morpholino-5-nitroisonicotinic acid. The provided protocols and expected data serve as a valuable resource for researchers working with this molecule, enabling them to confidently acquire and interpret their own experimental data. As with any predictive analysis, experimental verification remains the gold standard, and it is our hope that this guide will facilitate such endeavors.

References

-

Savina, L.I. & Sokolov, A.A. (2023). SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION. From Chemistry Towards Technology Step-By-Step, 4(3), pp. 69-75. [Link]

-

PubChem. (n.d.). 5-Morpholino-2-nitroaniline. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). 2-Pyridinecarboxylic acid, 5-nitro-. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

-

PubMed. (2007). Synthesis, identification and antiplatelet evaluation of 2-morpholino substituted benzoxazines. National Center for Biotechnology Information. [Link]

-

Impact Factor. (2017). Synthesis, Characterization and Antioxidant Activity of Morpholine Mannich Base Derivatives. [Link]

Sources

"literature review of nitroisonicotinic acid derivatives in medicinal chemistry"

An In-Depth Technical Guide to Nitroisonicotinic Acid Derivatives in Medicinal Chemistry

Abstract

The pyridine ring, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. Among these, isonicotinic acid (pyridine-4-carboxylic acid) and its analogues have given rise to critical therapeutic agents, most notably the frontline anti-tuberculosis drug, Isoniazid. The strategic introduction of a nitro moiety (–NO₂) onto this scaffold profoundly alters its physicochemical and biological properties, creating a class of compounds—nitroisonicotinic acid derivatives—with significant potential in modern drug discovery. The nitro group, a potent electron-withdrawing feature, often imparts unique mechanisms of action, frequently involving reductive bioactivation within target pathogens or hypoxic tumor cells. This guide provides a comprehensive review of the synthesis, mechanisms of action, structure-activity relationships (SAR), and therapeutic applications of nitroisonicotinic acid derivatives, with a primary focus on their roles in combating tuberculosis, cancer, and inflammation. We will explore the causality behind experimental designs and present validated protocols to provide researchers, scientists, and drug development professionals with a robust framework for advancing this promising class of molecules.

The Isonicotinic Acid Scaffold and the Influence of Nitro-functionalization

Isonicotinic acid is a derivative of pyridine and an isomer of nicotinic acid. Its derivatives have been a subject of interest for decades, leading to the development of drugs for various conditions, including hyperlipoproteinemias and tuberculosis.[1][2] The true versatility of this scaffold is unlocked through chemical modification, and the introduction of a nitro group is a particularly powerful strategy.

The nitro group is more than a simple substituent; it is a dynamic functional group that can be considered both a pharmacophore and a toxicophore.[3][4] Its strong electron-withdrawing nature modulates the electronic distribution of the entire molecule, influencing its reactivity and ability to interact with biological targets.[4][5] A key feature of many nitroaromatic drugs is their reliance on reductive activation. Under the hypoxic or specific enzymatic conditions found in microorganisms or solid tumors, the nitro group can be reduced to form highly reactive intermediates like nitroso and hydroxylamine species, or reactive nitrogen species such as nitric oxide.[3][4] These intermediates can covalently modify critical biomolecules like DNA, proteins, and lipids, leading to cytotoxicity. This targeted activation provides a mechanism for selective toxicity against pathogens or cancer cells while potentially sparing host tissues.

Therapeutic Applications: From Infectious Disease to Oncology

The unique properties conferred by the nitro group have enabled the development of nitroisonicotinic acid derivatives across multiple therapeutic areas.

Antitubercular Agents: A New Front against Resistance

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel therapeutics.[6] Isoniazid (INH), an isonicotinic acid hydrazide, remains a first-line treatment, but its efficacy is threatened by resistance.[6] Nitro-containing derivatives represent a promising avenue to overcome this challenge.

Mechanism of Action: Many nitro-aromatic anti-tubercular agents are prodrugs that require activation by mycobacterial enzymes.[7] A key enzyme is the deazaflavin-dependent nitroreductase (Ddn), which utilizes the cofactor F420.[7][8] This enzyme reduces the nitro group, initiating a cascade that produces reactive nitrogen species. These species can interfere with vital cellular processes, most notably the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[6][8] This targeted bioactivation makes these compounds highly specific to Mtb.

Structure-Activity Relationship (SAR): Research has shown that lipophilicity is a critical factor for the antimycobacterial activity of these derivatives, as it governs the molecule's ability to penetrate the complex, lipid-rich cell wall of Mtb.[6] For instance, in a series of N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides, the introduction of progressively larger halogens (Cl, Br) at the 5-position of the isatin moiety led to a remarkable increase in activity against Mtb, with MIC values improving from 25 µg/mL to 6.25 µg/mL.[6] This highlights the importance of lipophilic, electron-withdrawing groups in enhancing efficacy. One study synthesized several N'-[(E)-(nitrophenyl)methylidene]isonicotinohydrazides, with one compound exhibiting an MIC of 1.2 µg/mL, superior to the first-line drug isoniazid.[9]

Table 1: Antitubercular Activity of Representative Nitro-Isonicotinic Acid Derivatives

| Compound Class | Representative Compound Example | Target Organism | MIC (µg/mL) | Reference |

| N'-[(E)-(nitrophenyl)methylidene]isonicotinohydrazides | 11d (structure not fully specified in source) | M. tuberculosis H37Rv | 1.2 | [9] |

| Isatin Hydrazides of 6-aryl-2-methylnicotinohydrazides | N'-(5-bromo-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis | 6.25 | [6] |

| Isatin Hydrazides of 6-aryl-2-methylnicotinohydrazides | N'-(5-chloro-2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | M. tuberculosis | 12.50 | [6] |

Anticancer Agents: Targeting Tumor Growth and Angiogenesis

Nitrogen-containing heterocycles are prominent scaffolds in the design of anticancer drugs.[10][11] Nitroisonicotinic acid derivatives have emerged as potent agents, often targeting key signaling pathways involved in tumor proliferation and survival.

Mechanism of Action: A primary target for this class of compounds is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase that plays a critical role in angiogenesis—the formation of new blood vessels essential for tumor growth and metastasis.[12][13] By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply. Some nitroaromatic compounds may also exert their anticancer effects through their properties as alkylating agents, directly damaging cancer cell DNA.[14]

Structure-Activity Relationship (SAR): Studies have synthesized novel nicotinic acid derivatives and evaluated their cytotoxic potential against various human cancer cell lines. In one notable study, compound 5c demonstrated exceptional VEGFR-2 inhibition with an IC₅₀ value of 0.068 μM and exhibited potent cytotoxicity against colon (HCT-15) and prostate (PC-3) cancer cell lines.[12] This compound also induced apoptosis, confirmed by a significant increase in caspase-3 levels.[12] The design of these molecules often involves mimicking the pharmacophoric features of known kinase inhibitors like Sorafenib.[12][13]

Table 2: Anticancer Activity of a Lead Nitro-Nicotinic Acid Derivative

| Compound | Target | IC₅₀ (µM) | Cancer Cell Line | Activity Notes | Reference |

| 5c | VEGFR-2 | 0.068 | HCT-15, PC-3 | Induced apoptosis (4.3-fold rise in caspase-3). Superior selectivity over EGFR and PDGFR-β. | [12] |

| 5b | VEGFR-2 | - | HCT-15, PC-3 | One of the most active compounds in the series alongside 5c. | [12] |

Anti-inflammatory Agents: A Safer Profile

While effective, traditional nonsteroidal anti-inflammatory drugs (NSAIDs) are often associated with gastrointestinal toxicity, largely due to the presence of a free carboxylic acid group.[15] Derivatives of nicotinic and isonicotinic acid are being explored as a safer alternative, demonstrating potent anti-inflammatory effects with a potentially improved gastric safety profile.[15][16][17]

Mechanism of Action: These compounds often work by inhibiting the production of key inflammatory mediators. This includes suppressing nitric oxide (NO) production and downregulating pro-inflammatory cytokines like TNF-α and IL-6.[16] They can also inhibit the activity of enzymes central to the inflammatory cascade, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[16][18]

In Vitro and In Vivo Efficacy: Several synthesized derivatives have shown significant inhibition of nitrite (a proxy for NO) in LPS-stimulated macrophage cells, with potency comparable or superior to ibuprofen.[16] The most promising of these compounds also demonstrated potent in vivo anti-inflammatory activity in rat models of carrageenan-induced arthritis.[16]

Methodologies and Experimental Protocols

The translation of rational drug design into tangible results relies on robust and reproducible experimental protocols.

General Synthesis of Nitroisonicotinic Acid Hydrazide Derivatives

This protocol outlines a common three-step synthesis for creating Schiff bases from a nitroisonicotinic acid starting material, a versatile method for generating a library of derivatives for screening.[19]

Step 1: Esterification of Nitroisonicotinic Acid

-

Suspend nitroisonicotinic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).

-

Neutralize the mixture with a saturated sodium bicarbonate solution.

-

Extract the methyl nitroisonicotinate product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by column chromatography.

Step 2: Formation of Nitroisonicotinoyl Hydrazide

-

Dissolve the methyl nitroisonicotinate from Step 1 in ethanol.

-

Add an excess of hydrazine hydrate (N₂H₄·H₂O).

-

Reflux the mixture for 8-12 hours.

-

Upon cooling, the hydrazide product will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to yield the nitroisonicotinoyl hydrazide.

Step 3: Synthesis of Schiff Base (Hydrazone) Derivatives

-

Dissolve the nitroisonicotinoyl hydrazide from Step 2 in ethanol, adding a few drops of glacial acetic acid as a catalyst.

-

Add an equimolar amount of the desired aromatic aldehyde or ketone.

-

Reflux the mixture for 2-4 hours.

-

Allow the solution to cool to room temperature. The resulting Schiff base product will often precipitate.

-

Collect the solid by filtration, wash with ethanol, and recrystallize if necessary to obtain the pure final product.

-

Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol for Antitubercular Susceptibility Testing (Alamar Blue Assay)

The Alamar Blue (Resazurin) assay is a widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis. It relies on the reduction of the blue, non-fluorescent resazurin to the pink, fluorescent resorufin by metabolically active cells.

-

Prepare a serial two-fold dilution of the test compounds in a 96-well microplate using Middlebrook 7H9 broth.

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv. Include a drug-free control well and a sterile control well.

-

Incubate the plates at 37°C for 5-7 days.

-

After incubation, add a freshly prepared mixture of Alamar Blue solution and Tween 80 to each well.

-

Re-incubate the plates for 24 hours.

-

Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Visualizing Pathways and Workflows

Diagrams are essential for conceptualizing complex biological mechanisms and experimental processes.

Caption: Mechanism of action for antitubercular nitro-prodrugs.

Caption: General synthetic workflow for derivative synthesis.

Conclusion and Future Outlook

Nitroisonicotinic acid derivatives constitute a versatile and potent class of molecules with demonstrated efficacy in critical areas of medicinal chemistry. Their success in tuberculosis and oncology is largely attributable to the unique properties of the nitro group, particularly its role in facilitating targeted bioactivation. The structure-activity relationships explored to date reveal clear patterns, such as the importance of lipophilicity for antitubercular activity and specific pharmacophores for kinase inhibition in cancer.

Future research should focus on several key areas. First, optimizing the therapeutic index by fine-tuning structures to enhance efficacy while minimizing potential host toxicity associated with the nitro group. Second, exploring novel derivatives for other applications, such as neurodegenerative and parasitic diseases, where oxidative stress and specific metabolic pathways present viable targets. Finally, the development of advanced drug delivery systems could further enhance the targeting and safety profile of these potent compounds. The nitroisonicotinic acid scaffold, with its rich chemical diversity and proven biological relevance, will undoubtedly remain a fertile ground for the discovery of next-generation therapeutics.

References

-

Lourenço, M. C. S., de Souza, M. V. N., Pinheiro, A. C., Ferreira, M. de L., de B. Viana, R. S., Peralta, M. A., & de Moraes, T. C. (2007). Evaluation of anti-Tubercular activity of nicotinic and isoniazid analogues. ARKIVOC, 2007(xv), 181-191. [Link]

-

El-Gohary, N. S., & Shaaban, M. I. (2016). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 21(10), 1334. [Link]

-

Abdel-hameed, M. S., El-Sayed, Y. S., El-Shazly, M., & Abdel-Aziz, M. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1698–1713. [Link]

-

Utreja, D., & Jain, N. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2197–2213. [Link]

-

Ahmed, E. M., Ali, O. M., El-Sawy, E. R., & Mahmoud, Z. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 144, 107136. [Link]

-

Utreja, D., & Jain, N. (2020). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Anti-cancer agents in medicinal chemistry, 20(18), 2197–2213. [Link]

-

Flores-Lunce, S., Lanthionine, K., & Janzen, E. G. (2018). Nitrone-based Therapeutics for Neurodegenerative Diseases. Their use alone or in Combination with Lanthionines. Current medicinal chemistry, 25(13), 1503–1520. [Link]

-

Abdel-hameed, M. S., El-Sayed, Y. S., El-Shazly, M., & Abdel-Aziz, M. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Request PDF. [Link]

-

Thompson, A. M., Blaser, A., Anderson, R. F., Shinde, S. S., & Franzblau, S. G. (2011). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][9][12]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of medicinal chemistry, 54(12), 4153–4172. [Link]

-

de Oliveira, R. B., de Castro, P. P., de Souza, A. M. T., de C. F. de A. da Silva, F., & de F. de Oliveira, M. (2011). Synthesis of nitroaromatic compounds as potential anticancer agents. European journal of medicinal chemistry, 46(9), 4832–4837. [Link]

-

Chen, Y., Zhang, Y., & Li, Y. (2024). Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches. RSC medicinal chemistry, 15(1), 38–51. [Link]

-

RAVINA, A. (1952). [Hydrazine derivatives of isonicotinic acid in the treatment of experimental and human tuberculosis]. Presse medicale (Paris, France : 1893), 60(35), 764–765. [Link]

-

Singh, V., Chib, R., Singh, P. P., & Kumar, A. (2021). Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy. ACS infectious diseases, 7(12), 3326–3338. [Link]

-

Vijey Aanandhi, M., Jebastin, T., & Ananth, D. A. (2010). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. E-Journal of Chemistry, 7(S1), S323-S331. [Link]

-

Tsupykov, O., & Mykhailiuk, P. K. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules (Basel, Switzerland), 27(18), 5824. [Link]

-

Khalil, N. A., Ahmed, E. M., Mohamed, K. O., & Zaitone, S. A. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & pharmaceutical bulletin, 61(9), 933–944. [Link]

-

Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & De La Torre, J. A. F. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 708. [Link]

-

Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & De La Torre, J. A. F. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals (Basel, Switzerland), 15(6), 708. [Link]

-

Gilani, S. J., Khan, S. A., & Siddiqui, N. (2013). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Archiv der Pharmazie, 346(10), 726–732. [Link]

-

HABERLAND, G., & WOLLWEBER, H. (1979). Nicotinic acid and its derivatives: a short survey. Arzneimittel-Forschung, 29(10), 1503–1508. [Link]

-

Wightman, E. L., & Spencer, J. P. E. (2017). Anthocyanins and Their Metabolites as Therapeutic Agents for Neurodegenerative Disease. Antioxidants (Basel, Switzerland), 6(4), 98. [Link]

-

Al-Ostoot, F. H., Al-Asmari, A. F., & Abbas, M. N. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(2), 51-56. [Link]

-

Liu, W., Lu, D., & Ma, G. (2023). Progress on 3-Nitropropionic Acid Derivatives. Molecules (Basel, Switzerland), 28(21), 7356. [Link]

-

Cerqua, I., Vellecco, V., Ziaco, M., Stolder, J., Zara, S., & Braca, A. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Journal of medicinal chemistry. [Link]

-

Bartolini, M., & Simoni, E. (2019). Derivatives of Tenuazonic Acid as Potential New Multi-Target Anti-Alzheimer's Disease Agents. Molecules (Basel, Switzerland), 24(20), 3734. [Link]

-

Noriega, S., Cardoso-Ortiz, J., López-Luna, A., Cuevas-Flores, M. D. R., & De La Torre, J. A. F. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 708. [Link]

-

Ahmed, E. M., Ali, O. M., El-Sawy, E. R., & Mahmoud, Z. A. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. BUE Scholar. [Link]

Sources

- 1. [Hydrazine derivatives of isonicotinic acid in the treatment of experimental and human tuberculosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nicotinic acid and its derivatives: a short survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of antimycobacterial nitro-containing compounds with distinct mechanisms of action and in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. eurekaselect.com [eurekaselect.com]

- 11. Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 16. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. semanticscholar.org [semanticscholar.org]

- 18. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Methodological & Application

Application Note: HPLC Separation of Nitroisonicotinic Acid Isomers

This guide details the High-Performance Liquid Chromatography (HPLC) conditions required for the separation of nitroisonicotinic acid isomers, specifically 2-nitroisonicotinic acid and 3-nitroisonicotinic acid .

Introduction & Scope

Nitroisonicotinic acids are critical intermediates in the synthesis of pharmaceutical compounds, including anti-tuberculosis agents (isoniazid derivatives) and novel pyridine-based ligands. The nitration of isonicotinic acid (pyridine-4-carboxylic acid) typically yields a mixture of isomers, predominantly 2-nitroisonicotinic acid and 3-nitroisonicotinic acid .[1]

Separating these isomers is chemically challenging due to their zwitterionic nature, similar pKa values, and high polarity. This guide provides a robust, self-validating Reverse-Phase (RP) HPLC protocol designed to resolve these isomers by exploiting subtle differences in their acidity and hydrophobicity induced by the ortho- vs. meta- positioning of the nitro group relative to the carboxylic acid.[1]

Target Analytes

-

Analyte A: 2-Nitroisonicotinic acid (Nitro group meta to COOH, ortho to N)[1]

-

Analyte B: 3-Nitroisonicotinic acid (Nitro group ortho to COOH, meta to N)[1]

Chemical Context & Method Strategy

Structural Logic

The separation mechanism relies on the "Ortho Effect."[1]

-

In 3-nitroisonicotinic acid , the nitro group is ortho to the carboxylic acid.[1] This proximity creates steric hindrance and potential intramolecular hydrogen bonding, altering the effective acidity (pKa) and the hydrodynamic volume of the molecule compared to the 2-nitro isomer.

-

Acidity Considerations: The electron-withdrawing nitro group significantly lowers the pKa of the carboxylic acid (expected pKa < 3.[1][3]0) and suppresses the basicity of the pyridine nitrogen.[1]

Mobile Phase Design (The "Why")

Standard neutral pH conditions often result in peak tailing or co-elution because both isomers exist as mixtures of ionized and neutral species.[1]

-

Acidic pH Control (pH 2.0 - 2.5): We employ a phosphate buffer at pH 2.[1]1. At this pH, the carboxylic acid groups are largely protonated (neutral), maximizing their interaction with the hydrophobic C18 stationary phase and improving peak shape.[1]

-

Ion Suppression: Low pH suppresses the ionization of silanols on the column and the analytes themselves, reducing secondary interactions that cause tailing.[1]

Decision Tree: Method Development

Figure 1: Strategic workflow for optimizing the separation of polar, acidic pyridine derivatives.

Detailed Experimental Protocol

Instrumentation & Materials

-

System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

-

Column: Agilent Zorbax SB-C18 (StableBond) or Waters XBridge BEH C18.[1]

-

Reagents:

Chromatographic Conditions

| Parameter | Setting | Notes |

| Mobile Phase A | 0.1% H3PO4 in Water (pH ~2.[1]1) | Maintains analytes in neutral/protonated state.[1] |

| Mobile Phase B | Acetonitrile (100%) | Strong solvent for elution.[1] |

| Flow Rate | 1.0 mL/min | Standard for 4.6 mm ID columns.[1] |

| Column Temp | 30°C | Controls viscosity and retention reproducibility.[1] |

| Detection | UV @ 270 nm | Primary wavelength (nitro-aromatics absorb strongly here).[1] |

| Injection Vol | 5 - 10 µL | Adjust based on sample concentration. |

Gradient Program

The following gradient is designed to separate the highly polar starting material (Isonicotinic acid) from the nitro-isomers.[1]

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Initial equilibration |

| 10.0 | 70 | 30 | Linear gradient elution |

| 15.0 | 40 | 60 | Wash strongly retained impurities |

| 15.1 | 95 | 5 | Return to initial conditions |

| 20.0 | 95 | 5 | Re-equilibration (Critical) |

Standard Preparation

-

Stock Solution: Dissolve 10 mg of each isomer separately in 10 mL of 50:50 Methanol:Water . (Note: Use mild heating or sonication if necessary).[1]

-

Working Standard: Mix aliquots to achieve a final concentration of 100 µg/mL for each isomer. Dilute with Mobile Phase A to match the initial gradient conditions.

Validation & System Suitability

To ensure the trustworthiness of your data, every run must meet these criteria:

-

Resolution (

): > 1.5 between 2-nitro and 3-nitro isomers. -

Tailing Factor (

): 0.9 < -

Retention Time Repeatability: %RSD < 0.5% (n=5 injections).

Expected Elution Order

-

First Eluter: Isonicotinic Acid (Starting Material) - Highly polar.[1]

-

Intermediate: 3-Nitroisonicotinic Acid (Likely elutes earlier due to ortho-effect/steric twisting reducing planar surface area).[1]

-

Note: Elution order may flip depending on the specific carbon load of the column; confirm with individual standards.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Secondary Silanol Interactions | Ensure pH is < 2.[1]5. Switch to an "End-capped" column (e.g., Zorbax Eclipse Plus).[1] |

| Split Peaks | Sample Solvent Mismatch | Dissolve sample in Mobile Phase A (Water/Acid) rather than 100% MeOH. |

| Retention Drift | Column "Dewetting" (Phase Collapse) | Do not run 100% Aqueous for extended periods on standard C18. Ensure at least 3-5% Organic is present (as per protocol). |

| Low Sensitivity | Incorrect Wavelength | Nitro-groups have a shift in UV max.[1] Scan 200-400 nm to find optimal |

References

-

SIELC Technologies. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. Retrieved from [Link]

-

National Center for Biotechnology Information (PubChem). Isonicotinic Acid (CID 5922) - Chemical and Physical Properties.[1] Retrieved from [Link]

-

Loughborough University. Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (Thesis). Retrieved from [Link]

-

ResearchGate. Determination of isoniazid and isonicotinic acid contents in tablets by HPLC. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Morpholino-Substituted Compounds

Welcome to the technical support center for the purification of morpholino-substituted compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these versatile heterocyclic compounds. The unique physicochemical properties of the morpholino moiety—namely its basicity and polarity—often necessitate specialized purification strategies.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chromatographic separation, crystallization, and extraction of morpholino-containing molecules.

Troubleshooting Guide

This section is organized by common purification techniques. Each entry details a specific problem, explains its underlying cause, and provides a step-by-step protocol for resolution.

Column Chromatography Challenges

Column chromatography is a fundamental purification technique, but the basic nitrogen of the morpholino group can lead to problematic interactions with standard silica gel.[1][2][3]

Issue 1.1: Significant Peak Tailing on Silica Gel

-

Symptoms: Your compound elutes as a broad, asymmetrical peak with a "tail" instead of a sharp, Gaussian peak. This leads to poor separation from impurities and excessively large collection volumes.

-

Root Cause Analysis: Standard silica gel possesses acidic silanol groups (Si-OH) on its surface. The basic nitrogen atom of the morpholino ring can undergo a strong secondary interaction (acid-base interaction) with these silanol groups.[2] This causes some molecules of your compound to "stick" to the stationary phase longer than others, resulting in tailing.[4][5][6]

-

Troubleshooting Protocol:

-

Mobile Phase Modification: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic silanol sites.

-

Recommended Modifier: Add 0.5-2% triethylamine (TEA) or ammonia (as a 7N solution in methanol) to your eluent system.[4]

-

Step-by-Step:

-

Prepare your primary eluent (e.g., 95:5 Dichloromethane/Methanol).

-

To every 100 mL of this eluent, add 1 mL of triethylamine (for a 1% solution).

-

Equilibrate your silica gel column with this modified mobile phase before loading your sample. This ensures the stationary phase is "deactivated."

-

-

-

Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

-

Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.

-

Deactivated Silica: Use commercially available end-capped or deactivated silica gel, which has fewer free silanol groups.[2]

-

-

Issue 1.2: Compound is "Stuck" on the Column or Elutes with Very High Polarity Solvents

-

Symptoms: Your compound does not elute even with highly polar solvent systems (e.g., 100% ethyl acetate or even 90:10 DCM/MeOH), or it requires adding acid to the mobile phase to recover.

-

Root Cause Analysis: This is an extreme case of the acid-base interaction described in Issue 1.1. The morpholino compound is so strongly adsorbed to the silica that standard organic solvents cannot displace it.

-

Troubleshooting Workflow:

Caption: Troubleshooting workflow for non-eluting compounds.

Liquid-Liquid Extraction Challenges

The amphiphilic nature of many morpholino-substituted compounds (possessing both polar and non-polar characteristics) can complicate standard acid-base extractions.

Issue 2.1: Poor Recovery After Acid-Base Extraction

-

Symptoms: After performing an acid-base extraction to separate your basic morpholino compound from neutral or acidic impurities, the yield of your recovered product is very low.

-

Root Cause Analysis: When a morpholino compound is protonated with an acid (e.g., 1M HCl), it forms a morpholinium salt.[7] While this salt is more water-soluble, if the parent molecule has significant hydrophobic character (e.g., large aromatic or alkyl groups), the salt may still retain partial solubility in the organic layer, leading to incomplete extraction into the aqueous phase.[8]

-

Troubleshooting Protocol: Maximizing Extraction Efficiency

-

Increase the Number of Extractions: Instead of one extraction with a large volume of aqueous acid, perform three to four extractions with smaller volumes. This is more efficient at partitioning the compound into the aqueous layer.

-

Back-Extraction: After separating the initial organic layer, "back-extract" it with a fresh portion of the aqueous acid to recover any remaining product.

-

Salting Out: Before basifying the combined aqueous layers to recover your product, saturate the aqueous solution with sodium chloride (NaCl). This increases the polarity of the aqueous phase, decreasing the solubility of your organic compound (even in its neutral form) and forcing it into the organic layer during the final extraction step.[9]

-

Choice of Solvent: Ensure the organic solvent used for the final extraction (after basification) is appropriate. Dichloromethane or a 3:1 mixture of chloroform/isopropanol is often more effective than ethyl acetate for extracting polar amines.

-

Crystallization Challenges

Inducing crystallization can be difficult for morpholino compounds, which often exist as oils or amorphous solids due to their conformational flexibility and polarity.

Issue 3.1: Compound "Oils Out" Instead of Crystallizing

-

Symptoms: Upon cooling the crystallization solvent or adding an anti-solvent, your compound separates as a liquid oil or a sticky gum rather than forming solid crystals.

-

Root Cause Analysis: "Oiling out" occurs when the compound's solubility in the solvent is too high at the temperature of precipitation, or the rate of supersaturation is too fast. The molecules aggregate in a disordered, liquid-like state instead of arranging into an ordered crystal lattice.

-

Troubleshooting Protocol: Inducing Crystallization

-

Slow Down the Process:

-

Slow Cooling: Instead of placing the flask in an ice bath, allow it to cool slowly to room temperature, and then transfer it to a refrigerator (4 °C) and finally a freezer (-20 °C) over 24-48 hours.

-

Slow Anti-Solvent Addition: Add the anti-solvent dropwise and with vigorous stirring. A useful technique is vapor diffusion, where the anti-solvent is placed in a sealed outer chamber and its vapor slowly diffuses into the solution of your compound.

-

-

Solvent System Optimization: A table of common solvent/anti-solvent systems is provided below. The goal is to find a solvent in which your compound is soluble when hot but sparingly soluble when cold.

-

Scratching & Seeding:

-

Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

-

Seeding: If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal ("seed crystal") to the supersaturated solution to initiate crystallization.

-

-

| Solvent (for dissolving) | Anti-Solvent (for precipitating) | Notes |

| Ethanol / Methanol | Water, Hexane, Diethyl Ether | Good for polar compounds.[10][11] |

| Ethyl Acetate | Hexane, Petroleum Ether | A versatile mid-polarity system.[10] |

| Dichloromethane (DCM) | Hexane, Pentane | Effective but DCM can be hard to remove. |

| Isopropanol (IPA) | Water, Heptane | IPA is less volatile than ethanol. |

| Toluene | Hexane, Heptane | Good for less polar compounds. |

Caption: Common Solvent Systems for Recrystallization.

Frequently Asked Questions (FAQs)

Q1: My morpholino-substituted compound is highly water-soluble. How can I purify it if it won't stay in the organic layer during extraction?

A1: This is a common challenge.

-

Reverse-Phase Chromatography: This is the ideal technique. The stationary phase (e.g., C18 silica) is non-polar, and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). Your polar compound will have low retention and elute, while non-polar impurities will be strongly retained.

-

Lyophilization (Freeze-Drying): If the compound is pure but dissolved in water, you can remove the water by lyophilization to obtain the solid product, assuming it is not volatile.[12]

-

Salting Out Extraction: As mentioned in the troubleshooting guide, adding a large amount of salt (like NaCl or K₂CO₃) to the aqueous layer can sometimes force your polar compound into an organic layer, such as ethyl acetate or dichloromethane.

Q2: I suspect my compound is degrading during purification on silica gel. What conditions should I avoid?